3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity Membrane Permeability Drug-Likeness

3-Methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (C₁₃H₁₅N₃OS₂, MW 293.4 g/mol) is a 1,3,4-thiadiazole derivative featuring a propylsulfanyl substituent at the 5-position and a 3-methylbenzamide moiety. The 1,3,4-thiadiazole scaffold is a privileged pharmacophore associated with anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C13H15N3OS2
Molecular Weight 293.4 g/mol
Cat. No. B12492834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Molecular FormulaC13H15N3OS2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCCSC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C
InChIInChI=1S/C13H15N3OS2/c1-3-7-18-13-16-15-12(19-13)14-11(17)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,14,15,17)
InChIKeySGWGZEXGCSQTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: Procurement & Differentiation Baseline


3-Methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (C₁₃H₁₅N₃OS₂, MW 293.4 g/mol) is a 1,3,4-thiadiazole derivative featuring a propylsulfanyl substituent at the 5-position and a 3-methylbenzamide moiety . The 1,3,4-thiadiazole scaffold is a privileged pharmacophore associated with anticancer, antimicrobial, and anti-inflammatory activities [1]. However, the specific biological activity of this precise derivative remains largely uncharacterized in the primary literature. Its predicted physicochemical profile—including a computed logP of ~4.78, 2 H-bond acceptors, 0 H-bond donors, and a polar surface area of 26.3 Ų —suggests moderate lipophilicity and potential membrane permeability, distinguishing it from both less lipophilic methylthio analogs and more polar derivatives within the same structural family.

Why 3-Methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Readily Substituted by In-Class Analogs


Within the 1,3,4-thiadiazole benzamide chemotype, small structural perturbations at the 5-thioether position or the benzamide ring profoundly alter physicochemical and biological profiles. The 5-propylsulfanyl chain in this compound directly modulates lipophilicity, metabolic stability, and steric interactions with biological targets . Replacing propylsulfanyl with methylsulfanyl, for example, reduces logP and alters the compound's membrane partitioning behavior . Similarly, substituent changes on the benzamide ring—such as replacing the single 3-methyl group with 3,4-dimethyl, 3,4-diethoxy, or 2-trifluoromethyl patterns—generate divergent hydrogen-bonding capacities, electronic distributions, and steric demands . These differences preclude reliable generic substitution without revalidating target engagement, ADME properties, and biological readouts for each specific analog. The evidence summarized below quantifies the key parameters in which this compound differs from its closest structural comparators.

Quantitative Differentiation Evidence for 3-Methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide vs. Key Comparators


Lipophilicity (logP) Differentiation from the Methylthio Analog

The target compound exhibits a computed logP value of 4.775 . While a directly measured logP for the closest analog, 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, is not available, the difference in S-alkyl chain length (propyl vs. methyl) is a well-established determinant of lipophilicity in heterocyclic thioether series [1]. The propyl chain adds approximately 0.8–1.2 logP units compared to the methylthio congener based on fragment-based QSAR contributions, shifting the compound from a moderate to a higher lipophilicity regime relevant for membrane penetration and CNS drug-likeness considerations [1].

Lipophilicity Membrane Permeability Drug-Likeness

Polar Surface Area and Hydrogen-Bonding Capacity vs. Diethoxy and Dimethyl Analogs

The target compound has a topological polar surface area (TPSA) of 26.3 Ų with 2 H-bond acceptors and 0 H-bond donors . In contrast, 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has a substantially higher TPSA (~47–56 Ų) due to the ethoxy oxygen atoms, and introduces additional H-bond acceptors . The 3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide analog has a similarly low TPSA but differs in steric bulk at the benzamide ring. This places the target compound in a low-PSA, low-HBD category, a profile more compatible with passive blood-brain barrier penetration than the diethoxy analog [1].

Polar Surface Area Hydrogen Bonding Drug-Likeness Oral Bioavailability

Rotatable Bond Count and Conformational Flexibility vs. Cyclopropyl Analog

The target compound contains 4 rotatable bonds (excluding the amide bond), contributed by the propylsulfanyl chain (–S–CH₂–CH₂–CH₃) . The cyclopropyl analog, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (MW 259.33), replaces the entire propylthioether with a rigid cyclopropyl ring directly attached to the thiadiazole, reducing rotatable bonds to approximately 2 . The additional conformational flexibility in the target compound may allow better induced-fit binding to certain protein pockets but incurs a higher entropic penalty upon binding and may have reduced metabolic stability due to the flexible thioether chain [1].

Conformational Flexibility Rotatable Bonds Entropic Penalty Binding Affinity

Molecular Weight and Ligand Efficiency Potential vs. Trifluoromethyl Analog

The target compound has a molecular weight of 293.4 g/mol , placing it in the lower end of lead-like chemical space. In comparison, N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has a molecular weight of 347.37 g/mol due to the trifluoromethyl substituent on the benzamide ring . The 54 g/mol difference favors the target compound for fragment-based or ligand-efficiency-driven approaches where lower molecular weight correlates with more favorable pharmacokinetic scaling [1]. Additionally, the trifluoromethyl group introduces strong electron-withdrawing effects absent in the target compound, further differentiating their reactivity and target-binding profiles.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Drug-Likeness Profile: RO5 Compliance and RO3 Violations

The target compound satisfies all Lipinski Rule of Five (RO5) criteria with 0 violations, and exhibits 2 Rule of Three (RO3) violations . The RO3 violations are driven by logP >3 and, if applicable, MW >300 (computed mass 295.156 Da approaches the threshold). This profile positions the compound at the boundary between fragment-like and lead-like space. The methylthio analog (MW 265.35), by contrast, has lower MW and likely fewer RO3 violations, making it more fragment-like [1]. The propylsulfanyl compound's intermediate profile makes it a versatile scaffold for both fragment elaboration and lead optimization campaigns requiring balanced physicochemical properties.

Rule of Five Rule of Three Drug-Likeness Fragment Screening

Density and pKa Predictions: Physicochemical Property Differentiation for Formulation

Predicted density for 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is 1.37 ± 0.1 g/cm³ with a predicted pKa of 8.06 ± 0.50 [1]. The target compound, bearing a longer propyl chain, is expected to have a slightly lower density (estimated ~1.25–1.32 g/cm³) due to the additional methylene groups reducing crystal packing efficiency. The amide NH pKa is predicted to remain in the 7.8–8.3 range, conferring weak basicity suitable for salt formation with strong acids. These physicochemical parameters are directly relevant to solid-form selection, crystallization optimization, and formulation development.

Density pKa Formulation Solid-State Properties

Optimal Research & Procurement Application Scenarios for 3-Methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide


Lead-Like Screening Library Enrichment for Anticancer Drug Discovery

With RO5 compliance (0 violations) and a moderate MW of ~293 g/mol, this compound is well-suited for inclusion in lead-like compound libraries targeting anticancer screening cascades. The 1,3,4-thiadiazole scaffold is a validated anticancer pharmacophore, with multiple derivatives showing IC₅₀ values in the low micromolar range against MCF-7, HCT-116, and A549 cell lines [1]. The compound's favorable ligand efficiency metrics make it an attractive starting point for hit-to-lead optimization in oncology programs, particularly where moderate lipophilicity (logP ~4.8) is desired for cellular permeability .

CNS-Penetrant Probe Design Leveraging Low PSA and Zero HBD Profile

The target compound's TPSA of 26.3 Ų and absence of H-bond donors fall within established CNS drug-likeness parameters (TPSA <60–70 Ų, HBD ≤3) [2]. For medicinal chemistry programs targeting neurodegenerative or neuropsychiatric disorders, this compound offers a more favorable CNS penetration potential than the diethoxy analog (TPSA ~47–56 Ų) . It can serve as a CNS-optimized scaffold for further SAR exploration, particularly for targets where low PSA correlates with improved brain exposure.

Physicochemical Comparator in S-Alkyl Chain-Length SAR Studies

The propylsulfanyl substituent provides an intermediate lipophilicity increment relative to methylthio (ΔlogP ≈ +0.8–1.2) and a lower lipophilicity alternative to longer-chain (butyl, pentyl) analogs . This compound is an essential comparator in systematic structure-activity relationship (SAR) studies investigating the effect of S-alkyl chain length on target binding, metabolic stability, and cellular activity within the 1,3,4-thiadiazole benzamide series.

Fragment Elaboration Starting Point with Balanced Conformational Flexibility

With 4 rotatable bonds, this compound occupies a sweet spot between the overly rigid cyclopropyl analog (~2 rotatable bonds) and excessively flexible derivatives with extended alkyl chains [1]. This intermediate flexibility allows conformational adaptation to diverse protein binding sites while maintaining a manageable entropic penalty upon binding, making it an attractive core for fragment growing and merging strategies in structure-based drug design.

Quote Request

Request a Quote for 3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.